MMB-FUBINACA - 1715016-76-4

MMB-FUBINACA

Catalog Number: EVT-8952349
CAS Number: 1715016-76-4
Molecular Formula: C21H22FN3O3
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate, is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Synthesis Analysis

The synthesis of MMB-FUBINACA involves several steps typical of synthetic cannabinoid production. The primary method includes:

  1. Starting Materials: The synthesis begins with readily available precursors such as indazole derivatives and amino acids.
  2. Reagents: Common reagents include coupling agents and solvents like methanol or dimethyl sulfoxide.
  3. Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH conditions to facilitate the formation of the desired product while minimizing by-products.
  4. Purification: After synthesis, the product is purified using techniques like liquid chromatography to ensure high purity levels suitable for pharmacological evaluation .

Technical details regarding the synthesis can be found in studies utilizing high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the structure and purity of synthesized compounds .

Molecular Structure Analysis

The molecular structure of MMB-FUBINACA can be described as follows:

  • Molecular Formula: C19H24F N3O2
  • Molecular Weight: 345.41 g/mol
  • Structural Features:
    • An indazole core
    • A carboxamide functional group
    • A fluorophenyl methyl substituent
    • A branched alkyl chain contributing to its potency as a cannabinoid receptor agonist

The structural analysis often employs techniques such as X-ray crystallography or computational modeling to visualize the compound's three-dimensional conformation, which is crucial for understanding its interaction with cannabinoid receptors .

Chemical Reactions Analysis

MMB-FUBINACA undergoes several chemical reactions that are essential for its metabolism and pharmacological activity:

  1. Hydrolysis: The compound may experience hydrolysis, particularly at the amide bond, which can lead to active metabolites.
  2. Oxidation: Oxidative metabolic pathways are significant for determining the pharmacokinetics of MMB-FUBINACA, leading to various hydroxylated metabolites.
  3. Phase I and Phase II Metabolism: In vivo studies have shown that MMB-FUBINACA is metabolized through both phase I (oxidation) and phase II (conjugation) reactions, affecting its biological activity and elimination from the body .

These reactions highlight the importance of understanding metabolic pathways for assessing the safety and efficacy of synthetic cannabinoids.

Mechanism of Action

MMB-FUBINACA primarily exerts its effects by binding to cannabinoid receptors, specifically the CB1 receptor in the central nervous system. The mechanism can be summarized as follows:

  1. Receptor Binding: MMB-FUBINACA binds with high affinity to CB1 receptors, mimicking the effects of natural cannabinoids such as tetrahydrocannabinol.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways involving G-proteins, leading to various physiological effects such as analgesia, euphoria, and altered sensory perception.
  3. Pharmacokinetics: Studies indicate that MMB-FUBINACA is rapidly absorbed and metabolized, with significant distribution in brain tissues, which contributes to its psychoactive effects .
Physical and Chemical Properties Analysis

MMB-FUBINACA exhibits several physical and chemical properties relevant for its characterization:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Stability studies indicate that MMB-FUBINACA remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for developing analytical methods for detection in biological samples .

Applications

MMB-FUBINACA has been primarily studied within scientific research contexts related to toxicology and pharmacology:

  • Forensic Toxicology: It has been detected in various biological matrices (e.g., urine, blood) during toxicological screenings, aiding in understanding drug use patterns.
  • Pharmacological Research: Investigations into its pharmacodynamic properties contribute to knowledge about synthetic cannabinoids' effects on human health and potential therapeutic applications.

Research continues to explore MMB-FUBINACA's implications regarding public health due to its psychoactive effects and potential for abuse .

Synthetic Origins and Structural Evolution

Historical Development and Patent Analysis of Indazole-Carboxamide Scaffolds

The indazole-carboxamide scaffold underlying MMB-FUBINACA (methyl (S)-2-[1-(4-fluorobenzyl)-1H-indazole-3-carboxamido]-3-methylbutanoate) originated from pharmaceutical research by Pfizer Inc. in 2009. Patent WO 2009/106980-A2 disclosed the compound as a therapeutic candidate targeting cannabinoid type 1 receptor-mediated disorders, emphasizing its potential for pain management and neurological conditions [2]. This patent established core structural requirements: (1) an indazole nitrogen linked to a fluorinated benzyl group, (2) a carboxamide linker at the 3-position, and (3) an amino acid-derived head group (specifically L-valine methyl ester) [2] [6]. The scaffold was engineered to stabilize receptor binding through hydrogen bonding between the carboxamide carbonyl and transmembrane residues of cannabinoid type 1 receptor, while the indazole nitrogen provided metabolic resistance compared to earlier indole-based synthetic cannabinoid receptor agonists [5] [6].

Pfizer’s patent claimed broad coverage of over 100 analogs, but prioritized valinate and tert-leucinate esters for their balanced cannabinoid type 1 receptor affinity and pharmacokinetic properties. MMB-FUBINACA (referred to as FUB-AMB or AMB-FUBINACA in early literature) emerged from this scaffold optimization, though Pfizer never advanced it to clinical trials [2] [7]. Illicit manufacturers later exploited this structural template, recognizing the indazole core’s stability against enzymatic degradation—a key limitation of first-generation synthetic cannabinoid receptor agonists like JWH-018 [5] [8].

Table 1: Key Structural Components of Pfizer’s Indazole-Carboxamide Scaffold

ComponentRole in Molecular DesignPatent-Specified Variations
Indazole coreMetabolic stability & π-stacking interactionsUnsubstituted or halogenated at C5/C7
Carboxamide linkerHydrogen bonding with Ser383/Ser384 (cannabinoid type 1 receptor)Fixed amide configuration
4-Fluorobenzyl tailHydrophobic pocket occupancy & enhanced affinityFluorine position ortho/meta/para permitted
Amino acid headChirality-dependent receptor activationL-valine, L-tert-leucine esters preferred

Structural Analog Design: Methyl Valinate vs. tert-Leucine Derivatives

The pharmacological impact of modifying the amino acid head group is exemplified by comparing MMB-FUBINACA (valine-derived) to its tert-leucine counterpart MDMB-FUBINACA. Functional assays reveal that replacing the valine α-methyl group with a tert-butyl moiety enhances both cannabinoid type 1 receptor affinity and efficacy. In bioluminescence resonance energy transfer studies, MDMB-FUBINACA exhibits a cannabinoid type 1 receptor binding affinity (Ki = 0.299 nM) approximately 6-fold higher than MMB-FUBINACA (Ki = 1.8 nM), coupled with greater Gᵢ protein activation efficacy (142% vs. 111% relative to CP55940) [1] [4]. This difference arises from steric complementarity: the bulky tert-butyl group fills a hydrophobic subpocket in the orthosteric binding site (Val196/Leu386), reducing conformational flexibility and stabilizing the active receptor state [1] [9].

Metabolic susceptibility further distinguishes these analogs. Human carboxylesterase 1 catalyzes ester hydrolysis of MMB-FUBINACA to its inactive carboxylic acid metabolite, whereas MDMB-FUBINACA’s sterically shielded tert-leucine ester resists enzymatic cleavage. This results in prolonged cannabinoid type 1 receptor activation in vivo for tert-leucine derivatives [6] [9]. Crucially, chirality dictates activity: (S)-enantiomers of both compounds show >6-fold higher cannabinoid type 1 receptor affinity than (R)-counterparts due to optimal positioning of the ester carbonyl near Lys192 [2] [8]. Illicit samples predominantly contain the (S)-enantiomer (96.8–98.2%), maximizing psychoactivity [2].

Table 2: Pharmacological Comparison of Valinate vs. tert-Leucine Synthetic Cannabinoid Receptor Agonists

ParameterMMB-FUBINACA (Valinate)MDMB-FUBINACA (tert-Leucine)
CB1 Ki (nM)1.8 ± 0.20.299 ± 0.04
CB1 Efficacy (% CP55940)111 ± 5.2142 ± 2.7
Metabolic Half-life (h)0.8 ± 0.1>4.0
Dominant Enantiomer(S)-configuration (≥97%)(S)-configuration (≥98%)

Role of Fluorophenylmethyl Substituents in Cannabinoid Type 1 Receptor Affinity

The 4-fluorobenzyl "tail" moiety of MMB-FUBINACA is a critical determinant of cannabinoid type 1 receptor binding. Molecular docking simulations demonstrate that the fluorophenyl ring inserts into a hydrophobic cleft formed by cannabinoid type 1 receptor residues Phe174, Phe177, and Trp356, with the para-fluorine atom forming a halogen bond with Trp279 (bond distance: 3.2 Å) [5] [8]. This interaction contributes ∼40% of the total binding energy, as evidenced by a 13-fold affinity drop when fluorine is replaced with hydrogen [8]. The benzyl methylene linker (–CH₂–) permits optimal orientation, with removal or elongation reducing potency >20-fold [9].

Structure-activity relationship studies across 32 analogs confirm that para-fluorination maximizes cannabinoid type 1 receptor activation. Ortho-fluorinated isomers exhibit 50% lower efficacy in β-arrestin recruitment assays due to steric clashes with Phe268, while meta-fluorine placement diminishes electrostatic stabilization [5] [8]. Notably, replacing fluorophenylmethyl with aliphatic chains (e.g., cyclohexylmethyl) reduces cannabinoid type 1 receptor binding >100-fold, underscoring the aryl group’s role in π-stacking interactions [5] [9]. The fluorophenylmethyl group also enhances membrane permeability, with logP values of 4.2 for MMB-FUBINACA versus 3.5 for non-fluorinated analogs, facilitating blood-brain barrier penetration [6].

Table 3: Impact of Benzyl Substitution on Cannabinoid Type 1 Receptor Affinity

Tail GroupCB1 Ki (nM)β-Arrestin Recruitment (EC₅₀, nM)Lipophilicity (logP)
4-Fluorobenzyl1.8 ± 0.212.1 ± 1.34.2 ± 0.1
Benzyl23.5 ± 2.189.4 ± 8.73.8 ± 0.2
2-Fluorobenzyl38.9 ± 3.4156 ± 144.0 ± 0.1
Cyclohexylmethyl210 ± 18>10003.1 ± 0.3
Phenethyl45.6 ± 4.2210 ± 203.9 ± 0.2

Properties

CAS Number

1715016-76-4

Product Name

MMB-FUBINACA

IUPAC Name

methyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoate

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C21H22FN3O3/c1-13(2)18(21(27)28-3)23-20(26)19-16-6-4-5-7-17(16)25(24-19)12-14-8-10-15(22)11-9-14/h4-11,13,18H,12H2,1-3H3,(H,23,26)

InChI Key

FRFFLYJQPCIIQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.